2-(Phenylsulphonyl)-4-methoxybenzaldehyde
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Overview
Description
The compound “2-(Phenylsulphonyl)-4-methoxybenzaldehyde” likely belongs to the class of organic compounds known as sulfones . Sulfones are compounds containing a sulfonyl functional group attached to two carbon atoms . They are known for their stability and are often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “2-(Phenylsulphonyl)-4-methoxybenzaldehyde” are not available, sulfones can generally be synthesized through a sulfonamidation reaction . This involves reacting a suitable precursor with a sulfonyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of “2-(Phenylsulphonyl)-4-methoxybenzaldehyde” would likely involve a benzene ring substituted with a sulfonyl group and a methoxy group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Sulfones, including “2-(Phenylsulphonyl)-4-methoxybenzaldehyde”, can participate in various chemical reactions. They can act as electrophiles in nucleophilic substitution reactions . They can also undergo elimination reactions to form alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Phenylsulphonyl)-4-methoxybenzaldehyde” would depend on its exact molecular structure. Sulfones are generally stable and resistant to oxidation and reduction . They are also typically soluble in organic solvents .Scientific Research Applications
1. Synthesis of Carcinogenic Metabolites
- Kumar (1997) describes a strategy involving palladium-catalyzed cross-coupling reactions for synthesizing hydroxybenzo compounds, which are key intermediates for the synthesis of highly carcinogenic fjord-region diol epoxide metabolites (Kumar, 1997).
2. Application in Solid Phase Organic Synthesis
- Swayze (1997) explores the use of electron-rich benzaldehyde derivatives, like 2-methoxy-4-hydroxybenzaldehyde, as linkers in solid phase organic synthesis, highlighting their potential in synthesizing secondary amine-based compounds (Swayze, 1997).
3. Antimicrobial and Antiaflatoxigenic Activities
- Harohally et al. (2017) investigate the antimicrobial and antiaflatoxigenic properties of Schiff bases derived from 2-Hydroxy-4-methoxybenzaldehyde, demonstrating their effectiveness against Aspergillus flavus and reduction of aflatoxin B1 (Harohally et al., 2017).
4. Ab Initio/DFT Studies
- Arslan & Algül (2007) conducted ab initio and density functional theory studies on a compound synthesized from 4-methoxybenzaldehyde, providing insights into the molecular structure and vibrational frequencies of the synthesized compound (Arslan & Algül, 2007).
5. Investigation of Reaction Properties
- Kamikawa, Nakatani, & Kubota (1968) examined the reactions and properties of ethers derived from a methoxybenzaldehyde compound, contributing to the understanding of the chemical behavior of these substances (Kamikawa, Nakatani, & Kubota, 1968).
6. Hydrogen Bond Studies
- Kirchner et al. (2011) analyzed weak C-H···O interactions in 4-methoxybenzaldehyde (anisaldehyde) using cryocrystallization, shedding light on the molecular interactions in related crystal structures (Kirchner et al., 2011).
7. Anti-Asthmatic Activities
- Jang, Lee, & Kim (2010) found that certain phenolic compounds derived from 4-hydroxy-3-methoxybenzaldehyde exhibit significant anti-asthmatic activities, indicating potential therapeutic applications (Jang, Lee, & Kim, 2010).
8. Catalytic Applications
- Hazra et al. (2015) developed sulfonated Schiff base copper(II) complexes from 2-hydroxy-3-methoxybenzaldehyde for use as catalysts in alcohol oxidation, demonstrating the compound's utility in catalysis (Hazra et al., 2015).
9. Corrosion Inhibition Efficiency
- Djenane et al. (2019) explored the corrosion inhibition efficiency of new ethyl hydrogen phosphonate derivatives synthesized from 4-methoxybenzaldehyde, contributing to the field of materials science (Djenane et al., 2019).
10. Spectrophotometry and Chromatography Studies
- Chigurupati et al. (2017) developed methods for studying newly synthesized Schiff bases of 4-hydroxy-3-methoxybenzaldehyde using high performance liquid chromatography and ultraviolet spectrophotometry (Chigurupati et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(benzenesulfonyl)-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-18-12-8-7-11(10-15)14(9-12)19(16,17)13-5-3-2-4-6-13/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTFHOSUPQRIEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650198 |
Source
|
Record name | 2-(Benzenesulfonyl)-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylsulphonyl)-4-methoxybenzaldehyde | |
CAS RN |
942474-72-8 |
Source
|
Record name | 2-(Benzenesulfonyl)-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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